
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide, also known as BMPPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to be involved in the pathogenesis of the disease.
Mécanisme D'action
The exact mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide for lab experiments is its high potency and selectivity for COX enzymes. This makes it a useful tool for studying the role of COX enzymes in various physiological and pathological processes. However, one limitation of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide and its potential applications in various fields of research.
Méthodes De Synthèse
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of benzoyl chloride with 4-methylacetophenone to form 2-benzoyl-4-methylphenone. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-12,14,16H,13,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKSNHFQQKVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)
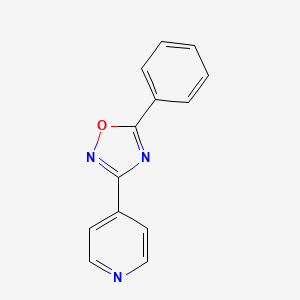
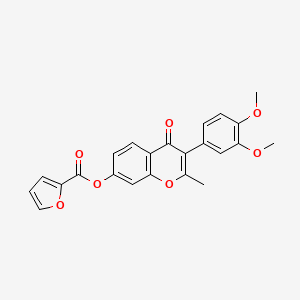




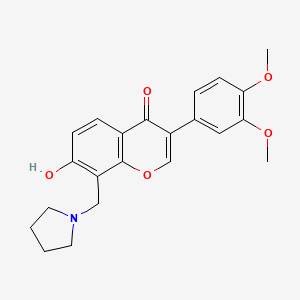
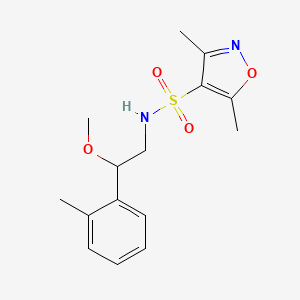
![Methyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2476606.png)
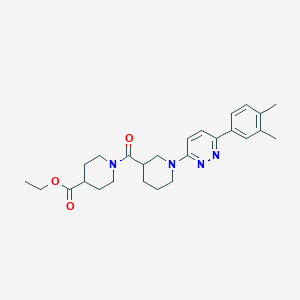
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476609.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2476610.png)